molecular formula C10H14ClNO B1208965 1-(Benzylamino)-3-chloropropan-2-ol CAS No. 75605-52-6

1-(Benzylamino)-3-chloropropan-2-ol

Cat. No. B1208965
CAS RN: 75605-52-6
M. Wt: 199.68 g/mol
InChI Key: XNPBVLLNKJHQAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to “1-(Benzylamino)-3-chloropropan-2-ol” often involves the regio- and enantioselective ring opening of epichlorohydrin with aromatic amines in the presence of catalysts like lipase from Candida rugosa, demonstrating a biocatalytic approach to obtaining these compounds with high enantioselectivity (Gupta et al., 2011). Another method employs chemical routes for the synthesis of structurally similar compounds, showcasing the diversity of synthetic strategies that can be employed to access this class of compounds with high purity and enantiomeric excess (Nunno et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to “1-(Benzylamino)-3-chloropropan-2-ol” has been elucidated using various spectroscopic techniques, including NMR, IR, and MS, along with X-ray crystallography for certain derivatives. These studies provide detailed insights into the stereochemistry and conformational preferences of these molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions and Properties

These compounds participate in a wide range of chemical reactions, highlighting their versatility as intermediates in organic synthesis. They have been utilized in the synthesis of more complex molecules, including drugs with potential β-blocker activity, demonstrating their importance in the medicinal chemistry domain (Nunno et al., 2000).

Scientific Research Applications

Precursor for Potential β-Blocker Drugs

1-(Benzylamino)-3-chloropropan-2-ol has been utilized in the preparation of β-aminoalcohols, which are drugs with potential β-blocker activity. This compound has been prepared with high enantiomeric excesses, making it a valuable precursor for synthesizing optically active molecules, including those with potential β-blocker activity (Nunno et al., 2000).

Synthesis and ICAM-1 Inhibitory Activity

The synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols through the epoxide ring opening of (±)-epichlorohydrin has been achieved. These compounds have been evaluated for their inhibition of tumor necrosis factor-α induced expression of intercellular adhesion molecule-1 (ICAM-1), a factor in inflammation modulation. One of the synthesized compounds showed significant inhibitory activity (Gupta et al., 2011).

Resolving Agent for Optically Active Compounds

(S)-(+)-2-(N-benzylamino)butan-1-ol, a derivative of 1-(Benzylamino)-3-chloropropan-2-ol, has been synthesized and used as a resolving agent. This compound is important for preparing optically active, cyclopropanecarboxylic acids, demonstrating its significance in chiral chemistry (Hegedüs et al., 2015).

Antimicrobial Activity

3-Arylamino-1-chloropropan-2-ols, which can be derived from 1-(Benzylamino)-3-chloropropan-2-ol, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant anti-fungal and antibacterial activities against various pathogenic strains, highlighting their potential in antimicrobial research (Prasad et al., 2008).

Conformational Analysis

Studies on the molecular structures of similar compounds like 3-chloropropan-1-ol, a relative of 1-(Benzylamino)-3-chloropropan-2-ol, have been conducted. These studies involve conformational analysis through electron diffraction and molecular orbital calculations, contributing to a better understanding of the molecular structure of these compounds (Richardson & Hedberg, 1997).

Novel Syntheses in Organic Chemistry

Several studies focus on novel synthesis methods involving compounds related to 1-(Benzylamino)-3-chloropropan-2-ol. These include the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which are amide isosteres of natural lipids, and various other derivatives. These syntheses contribute to advancements in organic chemistry and the development of new compounds with potential biological activity (Mergen et al., 1991).

Positive Inotropic Agents

1-(Benzylamino)-3-chloropropan-2-ol derivatives have been synthesized and evaluated for their positive inotropic activities. These studies are significant for developing new therapeutic agents for heart-related conditions (Li et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its pharmacological properties and evaluating its efficacy in clinical trials .

properties

IUPAC Name

1-(benzylamino)-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPBVLLNKJHQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997033
Record name 1-(Benzylamino)-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylamino)-3-chloropropan-2-ol

CAS RN

75605-52-6
Record name Benzyl-(1-amino-3-chloro-2-propanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075605526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzylamino)-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

46.25 g of epichlorohydrin, 33.5 g of benzylamine and 250 ml of cyclohexane were stirred together at ambient temperature for 24 hours. The precipitate formed was filtered off and recrystallized from toluene to give N-benzyl-3-amino-1-chloropropan-2-ol (1A), as a crystalline solid, m.p.: 70°-71° C., in 55% yield.
Quantity
46.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Krishna Reddy, D Udaykiran… - … Process Research & …, 2011 - ACS Publications
A thoroughly optimized and robust process for the synthesis of 1-benzylazetidin-3-ol has been emphasized. 1-Benzylazetidin-3-ol has been utilized as a starting material in the …
Number of citations: 14 pubs.acs.org
AS Pattabhiraman - 2023 - odr.chalmers.se
Today’s society is becoming increasingly aware of the environmental impact of plastic materials and the negative connotations attached to their use. The demand for these plastics to be …
Number of citations: 2 odr.chalmers.se
MN Ahmad, CN Dasgupta, S Chopra - Drugs of the Future, 2022 - access.portico.org
Tebipenem pivoxil hydrobromide (TBPM-PI-HBr, SPR-994) is the hydrobromide salt of tebipenem pivoxil, a drug that has been in clinical use in Japan since 2009 for the management of …
Number of citations: 2 access.portico.org

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